3-Cyclopropyl-4-fluorobenzoic acid
Overview
Description
3-Cyclopropyl-4-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2 . It has a molecular weight of 180.17 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Cyclopropyl-4-fluorobenzoic acid is1S/C10H9FO2/c11-9-4-3-7 (10 (12)13)5-8 (9)6-1-2-6/h3-6H,1-2H2, (H,12,13)
. The compound’s structure includes a cyclopropyl group attached to the 3rd carbon of a fluorobenzoic acid . Physical And Chemical Properties Analysis
3-Cyclopropyl-4-fluorobenzoic acid has several computed properties. It has a molecular weight of 180.17 g/mol, an XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound’s exact mass and monoisotopic mass are both 180.05865769 g/mol . It has a topological polar surface area of 37.3 Ų and a heavy atom count of 13 .Scientific Research Applications
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3-Cyclopropyl-4-fluorobenzoic acid is a chemical compound with the CAS Number: 1063733-86-7 . This compound is usually in the form of a powder .
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There is a related compound, 4-cyclopropyl-3-fluorobenzoic acid , with the CAS Number: 1247451-23-5 .
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Another study discussed the synthesis, characterization, and antibacterial activity of Cd(II) complexes with 3-/4-Fluorobenzoates and 3-Hydroxypiridine as Co-Ligands . Again, the specific role of 3-Cyclopropyl-4-fluorobenzoic acid was not detailed.
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3-Fluorobenzoic acid , a related compound, has been used in a variety of scientific applications . It’s worth noting that the acidity (pKa) of 3-Fluorobenzoic acid is lower than that of the ortho form (2-fluorobenzoic acid) but higher than that of the para form (4-fluorobenzoic acid) .
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In a study, two new complexes of Cd(II) 4-fluorobenzoate (4-FB)/3-fluorobenzoic acid (3-FB) with 3-hydroxypyridine (3-HPY) have been synthesized . The metal atom is chelated by two carboxylate groups from two 4- or 3-fluorobenzoates . This could potentially suggest a role for 3-Cyclopropyl-4-fluorobenzoic acid in similar reactions, but further research would be needed to confirm this.
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3-Fluorobenzoic acid , a related compound, has been used in a variety of scientific applications . It’s worth noting that the acidity (pKa) of 3-Fluorobenzoic acid is lower than that of the ortho form (2-fluorobenzoic acid) but higher than that of the para form (4-fluorobenzoic acid) .
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In a study, two new complexes of Cd(II) 4-fluorobenzoate (4-FB)/3-fluorobenzoate (3-FB) with 3-hydroxypyridine (3-HPY) have been synthesized . The metal atom is chelated by two carboxylate groups from two 4- or 3-fluorobenzoates . This could potentially suggest a role for 3-Cyclopropyl-4-fluorobenzoic acid in similar reactions, but further research would be needed to confirm this.
Safety And Hazards
While specific safety and hazard information for 3-Cyclopropyl-4-fluorobenzoic acid is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . It’s also recommended to wear personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
3-cyclopropyl-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWIANHQGXRUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653918 | |
Record name | 3-Cyclopropyl-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-fluorobenzoic acid | |
CAS RN |
1063733-86-7 | |
Record name | 3-Cyclopropyl-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropyl-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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